N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Description
This compound is a heterocyclic carboxamide derivative featuring a pyrido[1,2-a]thieno[2,3-d]pyrimidine core substituted with a 9-methyl group, a 4-oxo moiety, and a sulfamoylphenyl side chain. Its molecular complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors with affinity for pyrimidine-based scaffolds .
Properties
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O4S2/c1-13-5-4-10-30-21(13)28-23-18(24(30)32)12-19(35-23)22(31)27-16-6-8-17(9-7-16)36(33,34)29-20-11-14(2)25-15(3)26-20/h4-12H,1-3H3,(H,27,31)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFUNHXZWLXENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC(=NC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thienopyrimidine derivatives known for their diverse pharmacological properties, including anticancer and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 514.6 g/mol. The structure features a pyrimidine moiety linked to a thienopyrimidine scaffold, which is critical for its biological activity.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 514.6 g/mol |
| IUPAC Name | N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-(2-oxo-2-phenylacetyl)benzamide |
| CAS Number | 307545-10-4 |
Anticancer Properties
Recent studies have highlighted the anticancer properties of thienopyrimidine derivatives. These compounds often act as inhibitors of key enzymes involved in tumor growth and proliferation.
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and HT1080 (fibrosarcoma) . The mechanism of action is believed to involve the inhibition of thymidylate synthase, which is crucial for DNA synthesis.
- IC50 Values : The most active derivatives have shown IC50 values in the nanomolar range (e.g., 3 nM for certain thienopyrimidines), indicating potent antiproliferative effects .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, which play significant roles in tumor angiogenesis and growth .
- Induction of Apoptosis : There is evidence suggesting that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Antimicrobial Activity
Thienopyrimidine derivatives also exhibit antimicrobial properties. Preliminary studies suggest that they may possess activity against a range of pathogens, including bacteria and fungi. This could be attributed to their ability to disrupt microbial cell functions or inhibit essential enzymatic processes.
Case Studies
Several research articles have documented the synthesis and biological evaluation of thienopyrimidine derivatives:
- Synthesis and Evaluation : A study published in ACS Omega detailed the synthesis of various thienopyrimidine compounds and their evaluation against human cancer cell lines . The findings indicated promising anticancer activity and favorable pharmacokinetic profiles.
- Comparative Analysis : Another study compared different thienopyrimidine derivatives' efficacy in inhibiting tumor growth in vivo. The results demonstrated significant tumor regression in treated groups compared to controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs share the pyrido-thieno-pyrimidine backbone but differ in substituents, influencing physicochemical and pharmacological properties. Below are notable comparisons:
Functional and Pharmacological Differences
- Target Compound vs. N-[2-(Methylthio)phenyl] Analog : The sulfamoylphenyl group in the target compound enables stronger hydrogen bonding compared to the methylthio group, likely improving target engagement in hydrophilic environments (e.g., enzyme active sites).
- Thiazole-Substituted Analog : The thiazole ring introduces a heteroatom-rich scaffold, which may enhance interactions with metal ions in metalloenzymes but reduces steric hindrance compared to the bulkier sulfamoyl group.
Computational and Experimental Insights
- XGBoost Predictive Modeling : The target compound’s RMSE (9.091 K) and R² (0.928) values suggest reliable predictability in superconducting critical temperature, though this model may extrapolate to solubility or binding energy in drug design.
- ChemGPS-NP Analysis : Compounds like the target and its analogs occupy distinct regions in chemical space due to sulfamoyl vs. thiazole/pyrimidine substituents, highlighting divergent biological profiles .
- Agglomerative Hierarchical Clustering : Structural similarity metrics (Tanimoto coefficients) place the target compound in a cluster with kinase inhibitors, while thiazole analogs cluster with antimicrobial agents .
Methodological Considerations for Comparative Analysis
Table 2: Key Techniques for Compound Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
